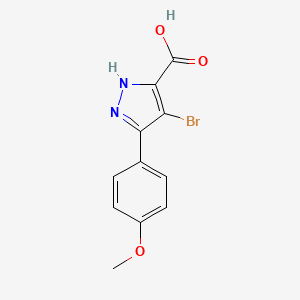

(4-((2-Bromophenyl)carbamoyl)phenyl)boronic acid

Overview

Description

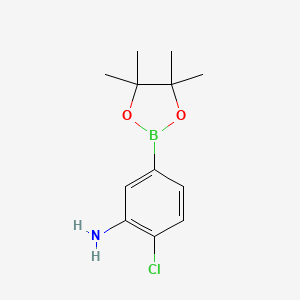

“(4-((2-Bromophenyl)carbamoyl)phenyl)boronic acid” is a chemical compound with the molecular formula C13H11BBrNO3 . It is used in various scientific research and has immense potential for various applications, including drug discovery, organic synthesis, and pharmaceutical development.

Synthesis Analysis

The synthesis of boronic acids, including “(4-((2-Bromophenyl)carbamoyl)phenyl)boronic acid”, can be achieved through several methods. One common method uses phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product . Other routes involve electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation .Molecular Structure Analysis

The molecular structure of “(4-((2-Bromophenyl)carbamoyl)phenyl)boronic acid” is characterized by a boron atom that is sp2-hybridized and contains an empty p-orbital . The compound has a planar structure with a minor bend around the C-B bond .Chemical Reactions Analysis

Boronic acids, including “(4-((2-Bromophenyl)carbamoyl)phenyl)boronic acid”, are known to catalyze the formation of amide bonds from amines and carboxylic acids . They are also used to promote greener amidations of carboxylic acids and amines in catalytic amounts .Physical And Chemical Properties Analysis

“(4-((2-Bromophenyl)carbamoyl)phenyl)boronic acid” is a solid compound . Its molecular weight is 319.95 g/mol . The compound is soluble in most polar organic solvents and is poorly soluble in hexanes and carbon tetrachloride .Scientific Research Applications

Biomedical Applications

Phenylboronic acid derivatives, including 4-(2-Bromophenylcarbamoyl)phenylboronic acid , have been explored for their potential in biomedical applications. One significant application is their role as glucose-sensitive polymers, which can enable self-regulated insulin release in diabetes treatment. They also serve as diagnostic agents and have applications in wound healing and tumor targeting .

Organic Synthesis

The boronic acid functional group present in these compounds is a valuable reagent in organic synthesis. It is particularly useful in Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds between a boronic acid and a haloaryl compound.

Glucose Sensing

Phenylboronic acids are known for their ability to sense glucose levels rapidly. A derivative of phenylboronic acid has been used to create a functionalized carbon dot for fluorescent sensing of glucose in blood, indicating potential applications in diabetes management .

Glycosylated Hemoglobin Measurement

The capacity of phenylboronic acids to form complexes with sugars has been utilized in designing biosensors for detecting glycosylated hemoglobin from blood, a method that provides better diabetes detection .

Mechanism of Action

Target of Action

The primary target of the compound (4-((2-Bromophenyl)carbamoyl)phenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .

Mode of Action

The compound (4-((2-Bromophenyl)carbamoyl)phenyl)boronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This compound is a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Biochemical Pathways

The compound (4-((2-Bromophenyl)carbamoyl)phenyl)boronic acid affects the Suzuki–Miyaura cross-coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It is known that the compound is susceptible to hydrolysis, especially at physiological ph . This could potentially impact its bioavailability.

Result of Action

The result of the action of (4-((2-Bromophenyl)carbamoyl)phenyl)boronic acid is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This leads to the creation of new organic compounds .

Action Environment

The action of (4-((2-Bromophenyl)carbamoyl)phenyl)boronic acid is influenced by environmental factors such as pH . The rate of its hydrolysis reaction is considerably accelerated at physiological pH , which could influence its efficacy and stability.

Safety and Hazards

properties

IUPAC Name |

[4-[(2-bromophenyl)carbamoyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BBrNO3/c15-11-3-1-2-4-12(11)16-13(17)9-5-7-10(8-6-9)14(18)19/h1-8,18-19H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COKKVGHDIYNFCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BBrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10657084 | |

| Record name | {4-[(2-Bromophenyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-((2-Bromophenyl)carbamoyl)phenyl)boronic acid | |

CAS RN |

874288-01-4 | |

| Record name | B-[4-[[(2-Bromophenyl)amino]carbonyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874288-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {4-[(2-Bromophenyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

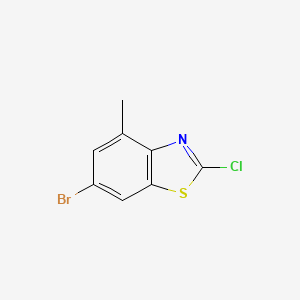

![4-(5-bromo-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1519839.png)

![2-(3-aminophenyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B1519840.png)